
Qpctl-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Qpctl-IN-1 is a small molecule inhibitor targeting the enzyme glutaminyl-peptide cyclotransferase-like protein (QPCTL). This enzyme is involved in the post-translational modification of proteins, specifically the formation of pyroglutamate residues.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Qpctl-IN-1 involves several steps, starting with the preparation of a benzonitrile-based intermediate. The key steps include:
Formation of the benzonitrile intermediate: This involves the reaction of a substituted benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration to yield the benzonitrile.
Coupling reaction: The benzonitrile intermediate is then coupled with a suitable amine under basic conditions to form the desired this compound compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, temperature control, and purification methods such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Qpctl-IN-1 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents onto the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further explored for their biological activities .
Aplicaciones Científicas De Investigación
Qpctl-IN-1 has a wide range of scientific research applications, including:
Cancer Immunotherapy: This compound inhibits the CD47-SIRPα axis, enhancing the immune system’s ability to target and destroy tumor cells.
Inflammatory Diseases: By modulating the activity of QPCTL, this compound can potentially be used to treat inflammatory conditions by reducing the expression of pro-inflammatory chemokines.
Neurodegenerative Diseases: Research is ongoing to explore the potential of this compound in treating neurodegenerative diseases by targeting protein modifications involved in disease progression.
Mecanismo De Acción
Qpctl-IN-1 exerts its effects by inhibiting the enzyme QPCTL, which catalyzes the formation of pyroglutamate residues on target proteins such as CD47. This inhibition disrupts the CD47-SIRPα interaction, a key mechanism by which tumor cells evade immune surveillance. By blocking this interaction, this compound enhances the immune system’s ability to recognize and eliminate tumor cells .
Comparación Con Compuestos Similares
Similar Compounds
PBD150: An inhibitor of glutaminyl-peptide cyclotransferase with applications in Alzheimer’s disease.
Uniqueness of Qpctl-IN-1
This compound stands out due to its potent inhibitory activity and its specific targeting of the CD47-SIRPα axis, making it a promising candidate for cancer immunotherapy. Its ability to modulate immune responses without causing significant side effects, such as anemia, sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C19H15F4N3O2 |
|---|---|
Peso molecular |
393.3 g/mol |
Nombre IUPAC |
(4R)-1-(3H-benzimidazol-5-yl)-4-[4-(3,3-difluoropropoxy)-2,6-difluorophenyl]azetidin-2-one |
InChI |
InChI=1S/C19H15F4N3O2/c20-12-6-11(28-4-3-17(22)23)7-13(21)19(12)16-8-18(27)26(16)10-1-2-14-15(5-10)25-9-24-14/h1-2,5-7,9,16-17H,3-4,8H2,(H,24,25)/t16-/m1/s1 |
Clave InChI |
GURVAWDLVHIGNH-MRXNPFEDSA-N |
SMILES isomérico |
C1[C@@H](N(C1=O)C2=CC3=C(C=C2)N=CN3)C4=C(C=C(C=C4F)OCCC(F)F)F |
SMILES canónico |
C1C(N(C1=O)C2=CC3=C(C=C2)N=CN3)C4=C(C=C(C=C4F)OCCC(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


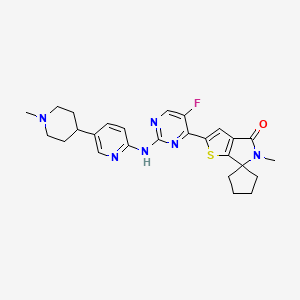


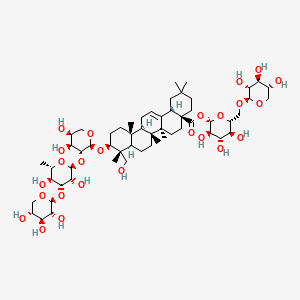



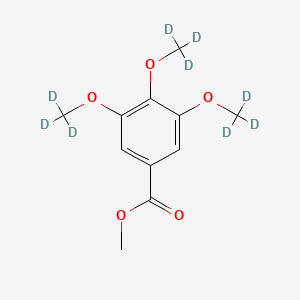
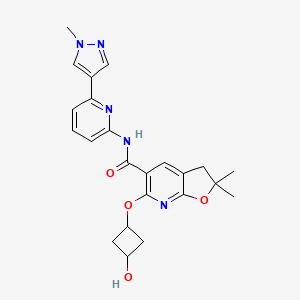

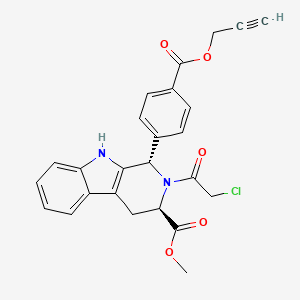


![[(2R,4S,5R)-4-acetyloxy-3-methoxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15140011.png)
